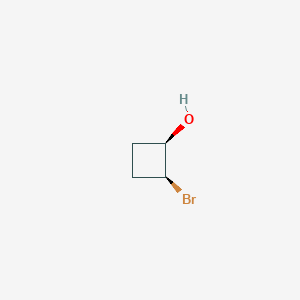
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclobutane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis typically involves the bromination of cyclobutanol. One common method includes the reaction of cyclobutanol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the formation of the desired cis isomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-bromocyclobutanone.
Reduction: Formation of cyclobutanol.
Substitution: Formation of 2-aminocyclobutanol or 2-thiocyclobutanol derivatives.
Scientific Research Applications
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
- rac-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is unique due to the presence of both a bromine atom and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(1R,2S)-2-bromocyclobutan-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |
InChI Key |
AOICBJMMIUUGPQ-IUYQGCFVSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1O)Br |
Canonical SMILES |
C1CC(C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


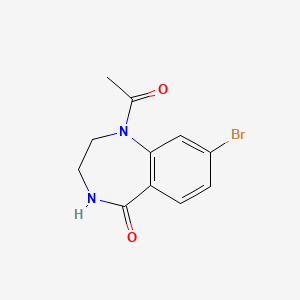
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
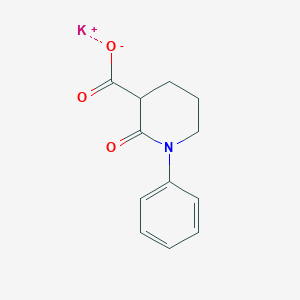

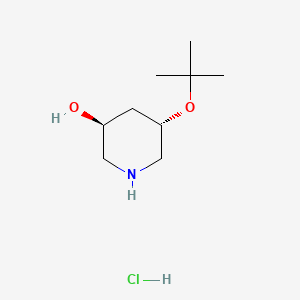
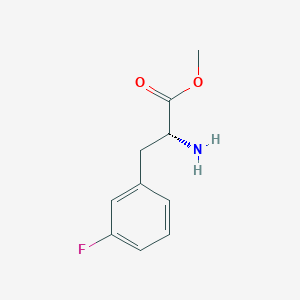
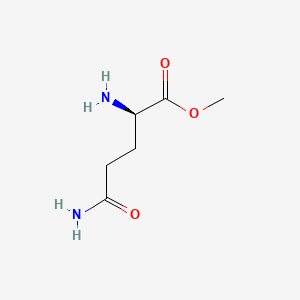
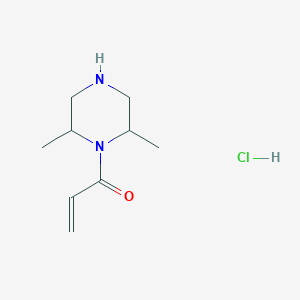
![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)
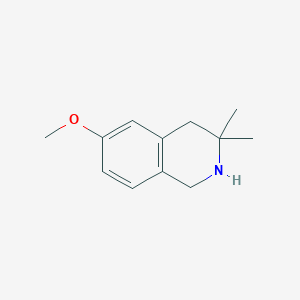

![rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
![1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13498255.png)
